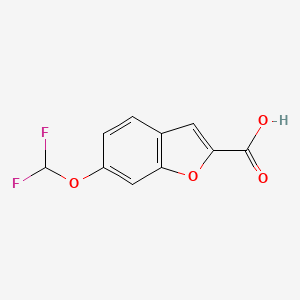

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Vue d'ensemble

Description

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a compound that contains a benzofuran ring, which is a type of heterocyclic compound . The difluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .

Synthesis Analysis

While specific synthesis methods for 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid are not available, similar compounds such as trifluoromethoxylated and difluoromethoxylated compounds have been synthesized using visible-light photoredox catalysis . This method involves the use of light to excite a photocatalyst, triggering a series of redox reactions that lead to the formation of the desired compound .

Applications De Recherche Scientifique

Medicinal Chemistry: Antibacterial Agents and Anesthetics

The difluoromethoxy group is actively researched in medicinal chemistry due to its potential in creating effective antibacterial agents and anesthetics. The presence of the difluoromethoxy moiety in benzene derivatives has been investigated for its efficacy in these areas, offering promising avenues for new drug development .

Chronic Obstructive Pulmonary Disease (COPD) Treatment

This compound features in the structure of Roflumilast, a selective enzyme inhibitor used as an anti-inflammatory medication for treating COPD. Its role in the drug highlights the importance of the difluoromethoxy group in the pharmacological field .

Technological Applications: Liquid Crystal Displays

In the realm of technology, the difluoromethoxy group contributes significantly to the development of liquid crystal displays (LCDs). The high polarity of the fluorine atoms, coupled with aromatic stacking interactions, makes these compounds essential in constructing nematic liquid crystals with permanent dipoles, crucial for LCD technology .

Agricultural Chemistry: Pesticides and Herbicides

The agricultural industry benefits from the difluoromethoxy benzene derivatives in the formulation of pesticides and herbicides. Compounds like Flucythrinate and Pyraflufen, which contain the difluoromethoxy phenyl motif, are examples of how this functional group is utilized to protect crops from pests .

Pulmonary Fibrosis Research

Research has shown that derivatives of difluoromethoxy benzoic acid can have inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo. This suggests potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease .

Organic Synthesis: Building Blocks

The difluoromethoxy group is also valuable in organic synthesis, serving as a building block for various chemical reactions. Its inclusion in different compounds can influence the physical and chemical properties, such as volatility, solubility, and reactivity, making it a versatile group for synthetic chemists .

Orientations Futures

While specific future directions for the study of 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid are not available, the field of drug discovery continues to explore the use of fluorinated compounds due to their unique properties . The development of new synthetic methods, such as late-stage C–H functionalization, also opens up new possibilities for the synthesis and diversification of complex molecules .

Propriétés

IUPAC Name |

6-(difluoromethoxy)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-4,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCPJIUTVOGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

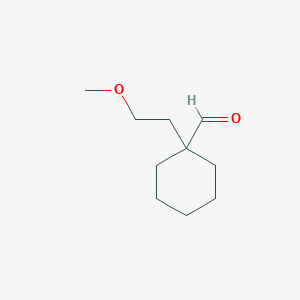

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)